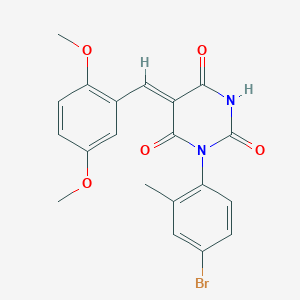

![molecular formula C21H19N3OS B4958024 N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)

N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is also known as PTP1B inhibitor and has been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamides conjugated with acetamide fragments, such as the compound , exhibit antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .

Antimicrobial Activity

Many of the synthesized compounds related to this molecule have shown significant activity as antibacterial and antifungal agents .

Anticancer Activity

Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity. The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms .

Fluorescent Brightening Agents

Pyrazoline derivatives, which include the compound , are known for their high hole-transport efficiency, excellent blue emission, and high quantum yield. This makes them useful as fluorescent brightening agents .

Hole-Transport Materials

The high hole-transport efficiency of pyrazoline derivatives makes them useful in electrophotography and OLED .

Fluorescent Materials

Due to their excellent blue emission and high quantum yield, pyrazoline derivatives are used as fluorescent materials .

Anticorrosion Coatings

The unique electrophysical and optical characteristics of these compounds make it possible to use them in various branches of science and technology, including the creation of anticorrosion coatings .

Bioelectrochemical Sensors

These compounds can also be used to create bioelectrochemical sensors due to their unique electrophysical and optical characteristics .

Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized using ecdysteroid receptor (ecr) as the target . Ecdysteroid receptors are part of the nuclear receptor superfamily and play a crucial role in the regulation of insect growth and development.

Mode of Action

Similar compounds have shown to interact with their targets in a way that leads to a dose-dependent response . This suggests that the compound may bind to its target receptor and modulate its activity in a concentration-dependent manner.

Biochemical Pathways

Compounds that target ecdysteroid receptors can influence the ecdysteroid signaling pathway, which regulates molting and metamorphosis in insects . The downstream effects of this pathway modulation would likely include changes in insect growth and development.

Result of Action

Similar compounds have shown potent antimicrobial activity and anti-cancer potential . This suggests that the compound may have a cytotoxic effect on certain cell types.

Eigenschaften

IUPAC Name |

N-[4-(2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-15(25)22-17-11-9-16(10-12-17)19-14-20(21-8-5-13-26-21)24(23-19)18-6-3-2-4-7-18/h2-13,20H,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIIXFKHYLDAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4957941.png)

![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)

![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)

![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)

![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)

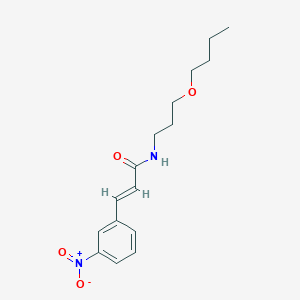

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4958031.png)